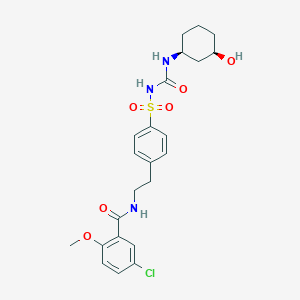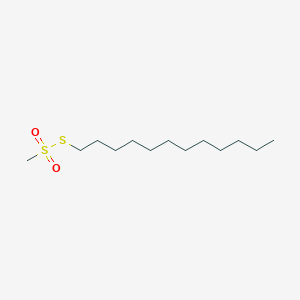
Methyltetrazine-PEG12-amine HCl salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG12-amine HCl salt is a versatile compound widely used in chemical labeling and bioconjugation. It features a methyltetrazine group linked to a polyethylene glycol (PEG) spacer and an amine group. This compound is known for its stability and water solubility, making it ideal for various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-amine HCl salt is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG12-amine. The reaction typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG12-amine HCl salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction.
Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of coupling reagents like EDC or HATU to form amide bonds.
Common Reagents and Conditions
EDC and HATU: Used for coupling reactions with carboxylic acids.
Trans-cyclooctene (TCO): Used in click chemistry reactions with the methyltetrazine group.
Major Products Formed
Amide Bonds: Formed through the reaction of the amine group with carboxylic acids.
Cycloaddition Products: Formed through the reaction of the methyltetrazine group with TCO.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG12-amine HCl salt is extensively used in various fields of scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and imaging probes.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
Methyltetrazine-PEG12-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts specifically with TCO, forming a stable covalent bond. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG8-amine HCl salt: Similar structure but with a shorter PEG spacer.
Methyltetrazine-PEG3-amine: Another variant with an even shorter PEG spacer.
Uniqueness
Methyltetrazine-PEG12-amine HCl salt stands out due to its longer PEG spacer, which provides greater flexibility and water solubility. This makes it particularly useful in applications requiring efficient conjugation and stability .
Propiedades
Fórmula molecular |
C33H57N5O12 |
|---|---|
Peso molecular |
715.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3 |
Clave InChI |
OOYKOEQEEWHQMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)

![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)


![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)

